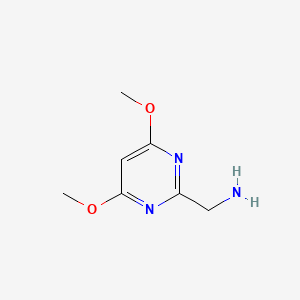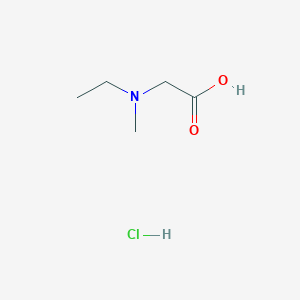
Ethyl sarcosine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl sarcosine hydrochloride, also known as N-ethylglycine hydrochloride, is a chemical compound that has been used in scientific research for several decades. It is a derivative of sarcosine, a naturally occurring amino acid that is found in the human body. This compound has been studied extensively for its potential therapeutic applications and its mechanism of action in the body.
科学的研究の応用
Fermentative Production
Ethyl sarcosine hydrochloride plays a role in the fermentative production of N-methylated amino acids. A study by Mindt et al. (2019) in "Frontiers in Bioengineering and Biotechnology" showed that Corynebacterium glutamicum was engineered for the production of N-methyl-L-alanine and sarcosine. This involved using mutated imine reductase from Pseudomonas putida for the reductive alkylamination of glyoxylate, facilitating the production of N-ethylglycine, a derivative of this compound, from monoethylamine (Mindt et al., 2019).
Diagnostic Biomarker Research
This compound is involved in diagnostic biomarker research. Cavaliere et al. (2011) in "Analytical and Bioanalytical Chemistry" developed a method for quantifying sarcosine in urine, a derivative of this compound, as a potential marker for prostate cancer progression (Cavaliere et al., 2011).
Chemical Sensing Technology
This compound is used in chemical sensing technology. Dionisio et al. (2012) in the "Journal of the American Chemical Society" demonstrated the use of single-walled carbon nanotubes functionalized with cavitand receptors for detecting sarcosine and its ethyl ester hydrochloride in water with high selectivity (Dionisio et al., 2012).
Kinetic Studies of Gas Phase Elimination
Chuchani et al. (2006) in the "Journal of Physical Organic Chemistry" examined the kinetics of gas-phase elimination of amino esters like this compound. Their study provides insights into the formation of corresponding amino acids and ethylene through the elimination of these esters (Chuchani et al., 2006).
Metabolomic Studies
This compound is significant in metabolomic studies. Bianchi et al. (2011) in "Analytica chimica acta" developed a method for the determination of sarcosine and N-ethylglycine in urine, which is important for cancer biomarker research (Bianchi et al., 2011).
Coordination Chemistry
This compound is utilized in coordination chemistry. Faraglia et al. (1994) in "Transition Metal Chemistry" synthesized palladium(II) halide complexes with dithioesters derived from this compound, highlighting its role in creating complex molecular structures (Faraglia et al., 1994).
Crystallography
The molecular structure of sarcosine hydrochloride has been studied, as reported by Bhattacharyya and Saha (1978) in "Journal of Crystal and Molecular Structure," providing foundational knowledge for understanding this compound’s properties (Bhattacharyya & Saha, 1978).
Drug Development and Sensitizing Properties
Investigations into the sensitizing properties of compounds like this compound are essential for drug development. Scheel and Keller (2012) in "International Journal of Toxicology" assessed the skin sensitizing properties of various amino acid esters, including derivatives of sarcosine, underscoring their importance in pharmacology (Scheel & Keller, 2012).
作用機序
Target of Action
Ethyl sarcosine hydrochloride is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues
Mode of Action
It is known that sarcosine, the parent compound, is metabolized to glycine by the enzyme sarcosine dehydrogenase . .
Biochemical Pathways
Sarcosine, from which this compound is derived, is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . These biochemical pathways could potentially be affected by this compound, but more research is needed to confirm this.
Result of Action
It is known that sarcosine, the parent compound, is naturally found in muscles and other body tissues . .
生化学分析
Biochemical Properties
Ethyl sarcosine hydrochloride is involved in various biochemical reactions. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The nature of these interactions involves the transfer of a methyl group, which is a common biochemical reaction.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to glycine by the enzyme sarcosine dehydrogenase This reaction likely involves the transfer of a methyl group, a common type of biochemical reaction
Metabolic Pathways
This compound is involved in the metabolic pathway of glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, and glycine-N-methyl transferase generates sarcosine from glycine .
特性
IUPAC Name |
2-[ethyl(methyl)amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-6(2)4-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWCAFQJYMQLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
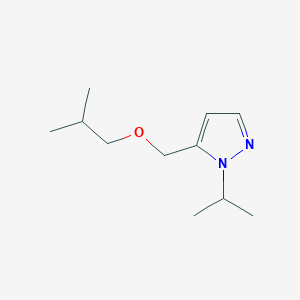


![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)


![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

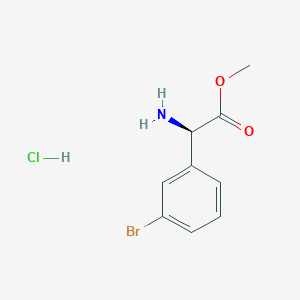
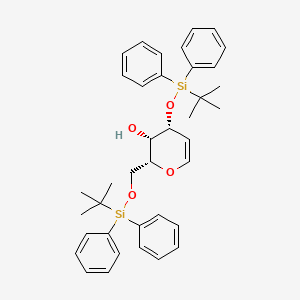
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)


